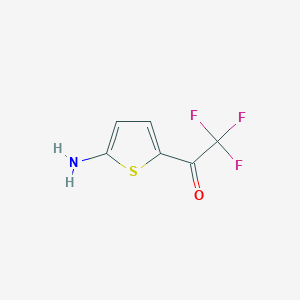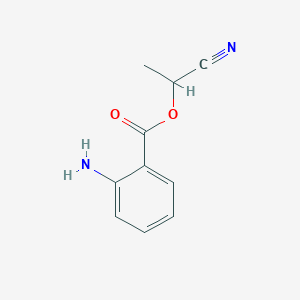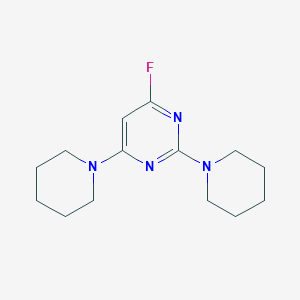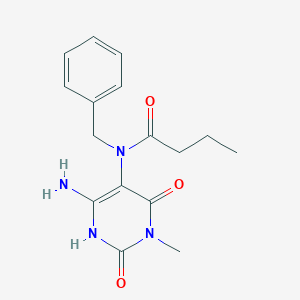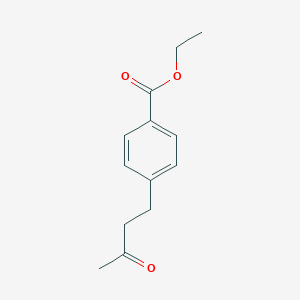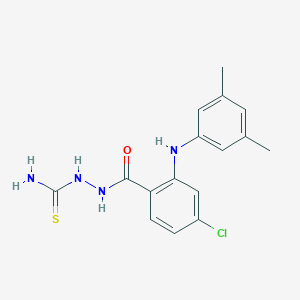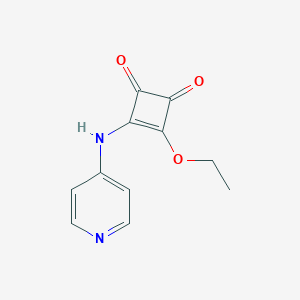
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione
Overview
Description
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione reduces inflammation, pain, and fever. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical And Physiological Effects
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione in lab experiments is its high potency and selectivity. It has been found to exhibit potent anti-inflammatory and anticancer activities at low concentrations. Moreover, it has been shown to be selective towards COX-2 enzymes, which are responsible for the production of inflammatory mediators. However, one of the major limitations of using 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is its poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione. One of the major areas of research is the development of new derivatives with improved pharmacological properties. Moreover, the use of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione as a diagnostic tool for various diseases is an area of interest. Additionally, the study of the molecular mechanisms underlying its anti-inflammatory and anticancer activities is an important area of research. Finally, the development of new drug delivery systems for 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is an area of interest, which may improve its solubility and bioavailability.
In conclusion, 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is a promising chemical compound with potential applications in various fields, including medicine, pharmacology, and biochemistry. Its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its anticancer properties, make it a promising candidate for drug discovery. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
Scientific Research Applications
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been found to possess significant antitumor and anticancer properties. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.
properties
CAS RN |
159596-50-6 |
|---|---|
Product Name |
3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione |
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
JFQJLNCJGOMBDM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=NC=C2 |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=NC=C2 |
synonyms |
3-Cyclobutene-1,2-dione,3-ethoxy-4-(4-pyridinylamino)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

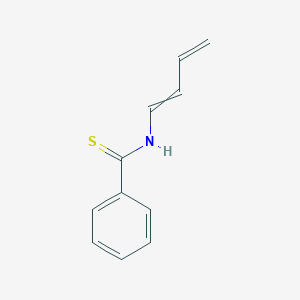
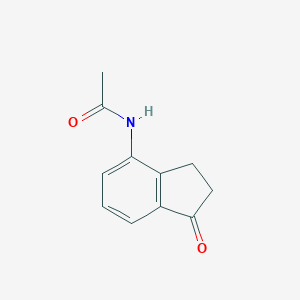
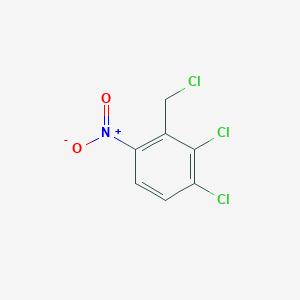
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
